5-Mercapto-1,2,3-Triazole monosodium salt
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Overview
Description
5-Mercapto-1,2,3-Triazole monosodium salt is an organic compound with the chemical formula C2H3N3SNa. It is a white to off-white crystalline powder that is highly soluble in water and slightly soluble in organic solvents like methanol and dimethyl sulfoxide . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Mercapto-1,2,3-Triazole monosodium salt typically involves the reaction of 5-mercapto-1,2,3-triazole with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization . The general reaction can be represented as follows:
5-Mercapto-1,2,3-Triazole+NaOH→5-Mercapto-1,2,3-Triazole monosodium salt+H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and crystallizers to ensure high yield and purity of the product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
5-Mercapto-1,2,3-Triazole monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted triazoles
Scientific Research Applications
5-Mercapto-1,2,3-Triazole monosodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of corrosion inhibitors and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of 5-Mercapto-1,2,3-Triazole monosodium salt involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophiles. It can also form coordination complexes with metal ions, which is important in its role as a corrosion inhibitor .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Triazole
- 4-Methyl-1,2,3-Triazole
- 3-Amino-1,2,4-Triazole
Uniqueness
5-Mercapto-1,2,3-Triazole monosodium salt is unique due to its mercapto group, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications requiring thiol functionality, such as in the synthesis of pharmaceuticals and as a corrosion inhibitor .
Properties
Molecular Formula |
C2H3N3NaS+ |
---|---|
Molecular Weight |
124.12 g/mol |
IUPAC Name |
sodium;1,2-dihydrotriazole-5-thione |
InChI |
InChI=1S/C2H3N3S.Na/c6-2-1-3-5-4-2;/h1H,(H2,3,4,5,6);/q;+1 |
InChI Key |
HHGMADGROXARPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNNC1=S.[Na+] |
Origin of Product |
United States |
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